![molecular formula C18H12F2N2O3S B2580013 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2,6-difluorobenzamide CAS No. 888410-58-0](/img/structure/B2580013.png)

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2,6-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

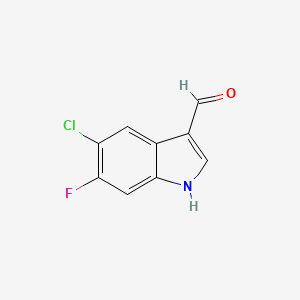

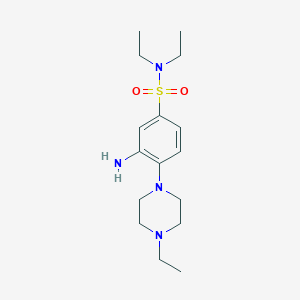

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The presence of the dihydrobenzo[b][1,4]dioxin moiety suggests that it might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the benzene rings . The dihydrobenzo[b][1,4]dioxin moiety could potentially introduce some interesting structural features .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the fluorine atoms could potentially affect its reactivity and polarity .Scientific Research Applications

Antimicrobial Applications

Antibacterial and Antifungal Agents : A series of studies have focused on the synthesis and evaluation of derivatives of thiazole and thiazolidine compounds for their potential antimicrobial properties. These compounds have been shown to exhibit significant antibacterial and antifungal activity against a variety of microbial strains, indicating their potential as novel antimicrobial agents. The presence of specific substituents, such as fluorine atoms, in the benzamide ring has been correlated with enhanced antimicrobial activity, suggesting the importance of structural optimization in the development of more effective antimicrobial agents (Desai, Joshi, & Rajpara, 2013).

Chemical Synthesis and Characterization

Synthetic Pathways and Structural Characterization : Research has also explored the synthesis of complex benzamides and their characterization. For example, the synthesis of novel aromatic polyimides and the unexpected formation of bicyclic side products during the synthesis process have been documented, highlighting the intricacies of chemical synthesis and the potential for discovering new compounds through serendipity (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005). These studies provide valuable insights into the synthesis of benzamides and related compounds, contributing to the advancement of chemical synthesis techniques and the understanding of reaction mechanisms.

Potential Therapeutic Applications

Investigation into Therapeutic Potentials : Some studies have investigated the potential therapeutic applications of thiazole and benzamide derivatives. For example, thiazolides, a novel class of compounds, have been studied for their anti-infectious properties against various pathogens and their ability to induce apoptosis in cancer cell lines, suggesting a dual role in antimicrobial therapy and cancer treatment (Brockmann, Strittmatter, May, Stemmer, Marx, & Brunner, 2014). These findings indicate the diverse therapeutic potentials of thiazole and benzamide derivatives, spanning from infectious diseases to oncology.

Mechanism of Action

Target of Action

The primary targets of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.

Mode of Action

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide interacts with its targets by inhibiting their activity . This inhibition can lead to changes in the normal functioning of the nervous system and inflammatory responses.

Biochemical Pathways

The inhibition of cholinesterase and lipoxygenase enzymes by N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide affects the cholinergic and arachidonic acid pathways . The downstream effects include altered neurotransmission and inflammatory responses.

Pharmacokinetics

Similar sulfonamide-based drugs are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide’s action include altered neurotransmission due to cholinesterase inhibition and modified inflammatory responses due to lipoxygenase inhibition .

Future Directions

properties

IUPAC Name |

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F2N2O3S/c19-11-2-1-3-12(20)16(11)17(23)22-18-21-13(9-26-18)10-4-5-14-15(8-10)25-7-6-24-14/h1-5,8-9H,6-7H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBAKONXMGZQSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2579930.png)

![2-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide](/img/structure/B2579931.png)

![N-cyclohexyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2579935.png)

![(E)-4-(Dimethylamino)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2579945.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2579946.png)

![5-ethyl-N-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2579952.png)